1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione
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Overview
Description
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione is an organic compound that features a piperazine ring substituted with a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione typically involves the reaction of 6-chloropyridine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and bacterial infections.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or bacteria. The chloropyridinyl group is believed to play a key role in binding to these targets, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one: Similar structure but with an imidazolidinone ring instead of a piperazine ring.
N-[(6-Chloropyridin-3-yl)methyl]methylamine: Contains a methylamine group instead of a piperazine ring.
Uniqueness
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione is unique due to its specific combination of a piperazine ring and a chloropyridinyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
562814-44-2 |
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Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C10H10ClN3O2/c11-8-2-1-7(5-13-8)6-14-4-3-12-9(15)10(14)16/h1-2,5H,3-4,6H2,(H,12,15) |
InChI Key |
HVZQSNUGEHHPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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